An In-depth Technical Guide to Diethyl methyl(phenyl)malonate: CAS Number and Identification
An In-depth Technical Guide to Diethyl methyl(phenyl)malonate: CAS Number and Identification
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Diethyl methyl(phenyl)malonate, a key intermediate in fine chemical synthesis. With full editorial control, this document is structured to deliver in-depth insights into its identification, synthesis, and analytical characterization, grounded in scientific integrity and practical application.
Core Identification and Properties
Correctly identifying a chemical compound is the foundational step for any research or development endeavor. Diethyl methyl(phenyl)malonate, systematically named Diethyl 2-methyl-2-phenylpropanedioate, is a distinct chemical entity with the following core identifiers:
| Identifier | Value | Source |
| CAS Number | 34009-61-5 | [1][2][3] |
| Molecular Formula | C₁₄H₁₈O₄ | [2][] |
| Molecular Weight | 250.29 g/mol | [2][] |
| IUPAC Name | Diethyl 2-methyl-2-phenylpropanedioate | [] |
| Synonyms | Diethyl methylphenylmalonate, 2-Methyl-2-phenylmalonic acid diethyl ester | [][5] |
Physicochemical Properties
Understanding the physicochemical properties of Diethyl methyl(phenyl)malonate is crucial for its handling, reaction setup, and purification.
| Property | Value | Source |
| Physical Form | Solid, semi-solid, or liquid | [3] |
| Appearance | Colorless to yellowish liquid | [5] |
| Boiling Point | 156-158 °C at 10 Torr | [5] |
| Density | 1.092 ± 0.06 g/cm³ (Predicted) | [][5] |
| Refractive Index | 1.494 (Predicted) | [5] |
| Solubility | Soluble in most common organic solvents (e.g., alcohols, esters, ethers). | [5] |
| Storage | Store in a sealed, dry container in a freezer at -20°C. | [2][3] |
Synthesis of Diethyl methyl(phenyl)malonate
The primary and most logical synthetic route to Diethyl methyl(phenyl)malonate is through the alkylation of its precursor, Diethyl phenylmalonate. This reaction is a classic example of malonic ester synthesis, where the acidic α-hydrogen of the malonate is deprotonated to form a nucleophilic enolate, which then undergoes an Sₙ2 reaction with a methylating agent.
Causality of Experimental Choices
The choice of base is critical in malonic ester synthesis. A strong base, such as sodium ethoxide (NaOEt), is typically used. The pKa of the α-hydrogen in diethyl phenylmalonate is approximately 13, making it readily deprotonated by alkoxides. It is crucial to use a base with the same alkyl group as the ester (ethoxide for a diethyl ester) to prevent transesterification, a potential side reaction that would lead to a mixture of ester products. The choice of an appropriate alkylating agent, in this case, a methyl source like iodomethane (methyl iodide), is dictated by its high reactivity in Sₙ2 reactions.
Visualizing the Synthesis Workflow
Caption: Synthesis of Diethyl methyl(phenyl)malonate.
Detailed Experimental Protocol: Methylation of Diethyl phenylmalonate
This protocol is based on established methods for the alkylation of malonic esters.
Materials:
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Diethyl phenylmalonate
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Sodium ethoxide (NaOEt)
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Anhydrous ethanol
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Iodomethane (Methyl iodide)
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Anhydrous diethyl ether
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Saturated aqueous sodium chloride (brine) solution
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of sodium ethoxide in anhydrous ethanol.
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Enolate Formation: To the sodium ethoxide solution, add diethyl phenylmalonate dropwise at room temperature. Stir the mixture for 1 hour to ensure complete formation of the enolate.
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Alkylation: Cool the reaction mixture in an ice bath. Add methyl iodide dropwise via the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add a saturated aqueous solution of ammonium chloride to quench the reaction.
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Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
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Purification: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Final Purification: Purify the crude Diethyl methyl(phenyl)malonate by vacuum distillation.
Analytical Identification
A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification and purity assessment of Diethyl methyl(phenyl)malonate.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis of Diethyl methyl(phenyl)malonate. A reverse-phase method is typically employed.
HPLC Method Parameters:
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Column: C18 reverse-phase column
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Mobile Phase: A gradient of acetonitrile and water, with a small amount of formic acid for improved peak shape.
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Detector: UV detector at an appropriate wavelength (typically around 254 nm due to the phenyl group).
This method can be adapted for both qualitative identification (by retention time) and quantitative analysis (by peak area).
Spectroscopic Characterization
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the phenyl group (typically in the range of 7.2-7.5 ppm), a quartet and a triplet for the two ethyl ester groups, and a singlet for the newly introduced methyl group.
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¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbons of the ester groups (around 170 ppm), the aromatic carbons, the quaternary α-carbon, the methylene and methyl carbons of the ethyl groups, and the carbon of the α-methyl group.
3.2.2. Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching of the ester groups, typically in the region of 1730-1750 cm⁻¹. Other expected signals include C-H stretching from the aromatic and aliphatic groups, and C-O stretching of the ester.
3.2.3. Mass Spectrometry (MS)
In mass spectrometry, Diethyl methyl(phenyl)malonate is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of ethoxy groups (-OEt), ethyl groups (-CH₂CH₃), and the entire ester functional group (-COOEt). A significant fragment would also correspond to the tropylium ion (m/z = 91) from the phenyl group.
Safety and Handling
As a laboratory chemical, Diethyl methyl(phenyl)malonate should be handled with appropriate safety precautions.
GHS Hazard Information
Based on available data for this class of compounds, the following GHS pictograms and hazard statements are relevant[1]:
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Pictogram: GHS07 (Exclamation Mark)
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Signal Word: Warning
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Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Recommended Handling Procedures
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
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Avoid inhalation of vapors and contact with skin and eyes.
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In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.
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Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.
Conclusion
This technical guide provides a comprehensive overview of Diethyl methyl(phenyl)malonate (CAS 34009-61-5), covering its core identification, synthesis, analytical characterization, and safety considerations. While a lack of publicly available experimental spectroscopic data presents a challenge, the provided information on its properties, synthesis, and analytical methodology serves as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development.
References
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Global Substance Registration System (GSRS). (n.d.). DIETHYL METHYL(PHENYL)MALONATE. Retrieved January 18, 2026, from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Diethyl 2-ethyl-2-phenylmalonate, 97%. Retrieved January 18, 2026, from [Link]
-
Wikipedia. (n.d.). Diethyl phenylmalonate. Retrieved January 18, 2026, from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573). Retrieved January 18, 2026, from [Link]
- Google Patents. (n.d.). CN115925543A - Synthesis method of diethyl phenylethylmalonate.
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PubChem. (n.d.). Diethyl phenylmalonate. Retrieved January 18, 2026, from [Link]
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ChemBK. (2024). 2-Methyl-2-phenylmalonic acid diethyl ester. Retrieved January 18, 2026, from [Link]
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PubChem. (n.d.). Diethyl methylmalonate. Retrieved January 18, 2026, from [Link]
